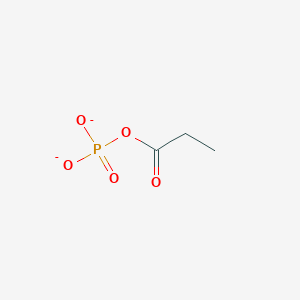
Propanoyl phosphate(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoyl phosphate(2-) is dianion of propanoyl phosphate arising from deprotonation of both OH groups of the phosphate. It is a conjugate base of a propanoyl phosphate.
Aplicaciones Científicas De Investigación
Flame Retardant Research Propanoyl phosphate derivatives are studied for their use as flame retardants. One such derivative, tris-(1,3-dichloro-2-propyl) phosphate, has been identified as a mutagen in tests, indicating potential genetic risks associated with its use in consumer products like children's sleepwear (Gold, Blum, & Ames, 1978).
Membrane Distillation Research In membrane science, propanoyl phosphate compounds like triethyl phosphate are utilized in the fabrication of hydrophobic microporous films for membrane distillation. These compounds are crucial in controlling membrane performance and structure (Nejati, Boo, Osuji, & Elimelech, 2015).
Catalysis Research Propanoyl phosphate compounds are researched for their role in catalysis. They are used in the preparation of carbon-based acid catalysts for reactions like the dehydration of 2-propanol, revealing insights into the nature and strength of acid sites (Bedia, Rosas, Márquez, Rodríguez-Mirasol, & Cordero, 2009).
Environmental and Health Impact Studies Derivatives of propanoyl phosphate, such as tris(1,3-dichloro-2-propyl) phosphate, are extensively researched for their environmental occurrence, exposure, and potential health risks. These studies are vital for understanding the impact of these compounds on human health and ecosystems (Wang, Chen, Li, Yu, Wang, & Liu, 2020).
Photorelease Studies in Chemistry In the field of photochemistry, compounds like benzoin diethyl phosphate, which is structurally similar to propanoyl phosphate, are studied for their behavior under light exposure. These studies contribute to understanding the mechanisms of photorelease, which is important in various chemical applications (Rajesh, Givens, & Wirz, 2000).
Catalytic Transfer Hydrogenation Research Research on potassium triphosphate, a related compound, has shown its effectiveness as a catalyst in the transfer hydrogenation of carbonyl compounds, highlighting the potential of phosphate compounds in catalytic applications (Radhakrishan, Do, Jaenicke, Sasson, & Chuah, 2011).
Propiedades
Nombre del producto |
Propanoyl phosphate(2-) |
|---|---|
Fórmula molecular |
C3H5O5P-2 |
Peso molecular |
152.04 g/mol |
Nombre IUPAC |
propanoyl phosphate |
InChI |
InChI=1S/C3H7O5P/c1-2-3(4)8-9(5,6)7/h2H2,1H3,(H2,5,6,7)/p-2 |
Clave InChI |
FMNMEQSRDWIBFO-UHFFFAOYSA-L |
SMILES canónico |
CCC(=O)OP(=O)([O-])[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride](/img/structure/B1262187.png)
![(1R,9S,12S,15R,16E,18S,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B1262188.png)
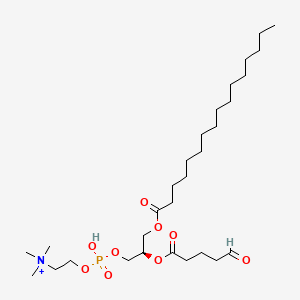
![sodium;N-benzyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]carbamodithioate;hydrate](/img/structure/B1262191.png)
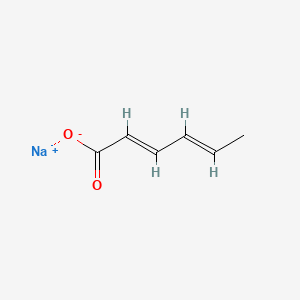
![2-[[3-[[2'-(1H-Tetrazol-5-yl)-1,1'-biphenyl-4-yl]methyl]-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]carbamoyl]-1-cyclopentene-1-carboxylic acid potassium salt](/img/structure/B1262195.png)
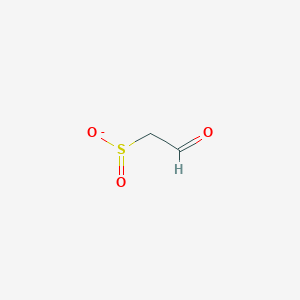
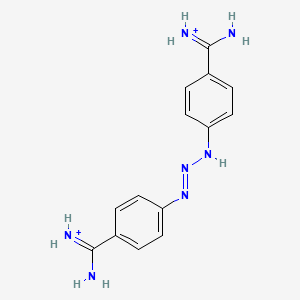
![(1S,10S,13R,14R,15E,22S)-15-ethylidene-10-hydroxy-17-methyl-11-oxa-8,17-diazapentacyclo[12.5.2.11,8.02,7.013,22]docosa-2,4,6-triene-9,20-dione](/img/structure/B1262201.png)
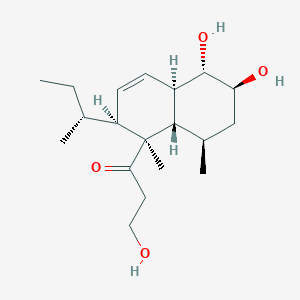
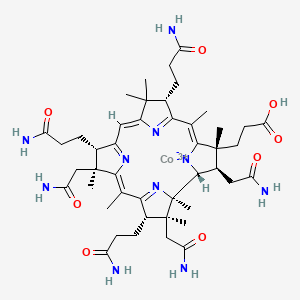
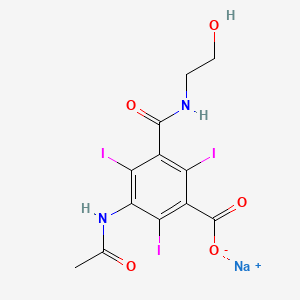
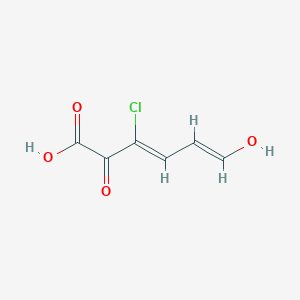
![(3E)-3-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]furan-2-one](/img/structure/B1262209.png)